![molecular formula C17H19FO3 B4981756 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene, also known as F13714, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Mecanismo De Acción
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene is believed to exert its effects by modulating the activity of certain neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound has been found to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been found to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models. This compound has been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This compound has also been found to increase the expression of certain genes involved in the regulation of mood and stress, suggesting that it may have long-lasting effects on brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, there are also some limitations to using this compound in lab experiments, including the fact that it is a relatively new compound and has not been extensively studied in humans. Additionally, the synthesis of this compound requires specialized equipment and expertise, which may limit its availability for research purposes.
Direcciones Futuras
There are a number of future directions that could be pursued in the study of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene. One potential avenue of research is the development of new drugs based on the structure of this compound that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which will be necessary for the development of new drugs based on this compound.
Métodos De Síntesis
The synthesis of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 4-fluorophenol, which is then reacted with 1-bromobutane to produce 4-(4-fluorophenoxy)butan-1-ol. This intermediate product is then reacted with 3-methoxybenzene in the presence of a catalyst to produce the final product, this compound.
Aplicaciones Científicas De Investigación
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO3/c1-19-16-5-4-6-17(13-16)21-12-3-2-11-20-15-9-7-14(18)8-10-15/h4-10,13H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNHKJNHYCAYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
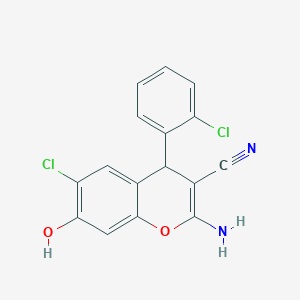
![1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4981680.png)
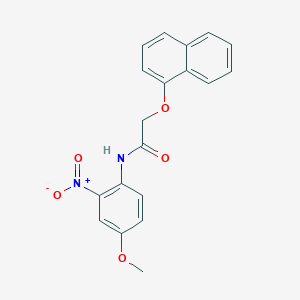
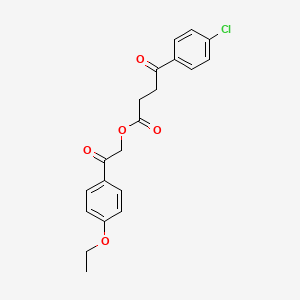
![3-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-pyrazinecarbonitrile](/img/structure/B4981707.png)
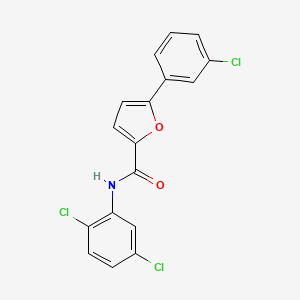

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4981722.png)
![4-chloro-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4981728.png)
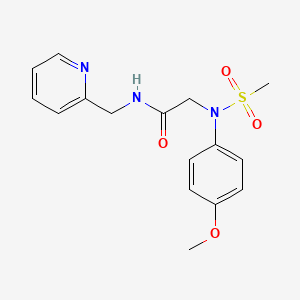
![3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4981736.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4981754.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4981765.png)
